molecular formula C12H18O B13276343 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde

2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13276343
M. Wt: 178.27 g/mol
InChI Key: ZEJJGWWNPJHLIY-UHFFFAOYSA-N
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Description

2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is a specialized cyclopentane-based building block of high interest in advanced organic synthesis and medicinal chemistry research. This compound features a carbaldehyde group and a pent-3-yn-1-yl side chain, terminating in a reactive alkyne group, both attached to a single carbon atom of the cyclopentane ring which is further substituted with a methyl group . The presence of these distinct functional groups on a cyclic scaffold makes it a versatile intermediate for constructing more complex molecular architectures. The aldehyde group serves as an electrophile for condensation and nucleophilic addition reactions, while the terminal alkyne is a key handle for metal-catalyzed coupling reactions, such as the Sonogashira reaction, and cycloadditions like the Huisgen azide-alkyne cycloaddition ("click chemistry") . Researchers can utilize this molecule as a core scaffold for the synthesis of proprietary compound libraries, particularly in the development of novel pharmaceutical candidates and material science chemicals. The structural features are analogous to those found in other research compounds like 3-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde (CAS 1934961-63-3) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-1-pent-3-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-4-5-8-12(10-13)9-6-7-11(12)2/h10-11H,5-9H2,1-2H3

InChI Key

ZEJJGWWNPJHLIY-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCCC1C)C=O

Origin of Product

United States

Preparation Methods

Alkynylation of Cyclopentane Derivatives

The primary strategy involves alkynylation of a cyclopentane carbaldehyde or its precursor. This can be achieved by nucleophilic substitution or addition reactions using alkynyl reagents such as alkynyl Grignard or alkynyl lithium reagents.

  • Synthesis of Cyclopentane-1-carbaldehyde Precursors : Cyclopentane-1-carbaldehyde derivatives are typically prepared by halogenation of cyclopentanone followed by formylation or direct oxidation methods. For example, 2-bromocyclohex-1-ene-1-carbaldehyde synthesis has been reported via bromination of cyclohexanone followed by formylation.

  • Alkynylation Using Alkynyl Nucleophiles : Alkynylation is performed by addition of an alkynyl nucleophile (e.g., pent-3-yn-1-yl lithium or pent-3-yn-1-yl magnesium bromide) to the aldehyde or a suitable electrophilic site on the cyclopentane ring. This step forms the carbon-carbon bond linking the alkyne side chain to the cyclopentane ring.

Use of Propargyl Ethers and Alkylation

  • Alkynyl side chains can be introduced via alkylation of propargyl alcohol derivatives. General procedures involve deprotonation of propargyl alcohols followed by alkylation with bromoalkanes to give propargyl ethers, which can be further functionalized.

  • For example, ethyl 2-bromoacetate can be used to alkylate propargyl alcohols under sodium hydride (NaH) catalysis in DMF, followed by reduction to the corresponding alcohols.

Hydroacylation and Conjugate Addition Cascades

  • Advanced synthetic routes involve hydroacylation/conjugate addition cascades catalyzed by transition metals, which can construct complex cyclopentane derivatives bearing aldehyde and alkyne substituents in a single sequence.

  • These cascades allow for the formation of saturated heterocycles and functionalized cyclopentane aldehydes with alkynyl substituents under mild conditions, often employing palladium or rhodium catalysts.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield/Notes
1 Preparation of 2-bromocyclohex-1-ene-1-carbaldehyde Bromination of cyclohexanone with PBr3 in CH2Cl2 at 0°C, then stirred overnight 37% yield
2 Nucleophilic substitution with NaSMe in DMF To introduce methylthio substituent (model for side chain introduction) 46% yield
3 Alkylation of propargyl alcohol with ethyl 2-bromoacetate using NaH in DMF Formation of ethyl 2-(alkyn-1-yloxy)acetate intermediates 28-41% yield
4 Reduction of ester intermediates with LiAlH4 in Et2O Conversion to propargyl alcohols 36-99% yield
5 Hydroacylation/conjugate addition cascade catalyzed by Pd or Rh complexes Construction of cyclopentane ring with aldehyde and alkyne substituents Yields vary, optimized conditions reported

Analytical Data and Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR data confirm the aldehyde proton around δ 9.6-10.3 ppm and characteristic alkyne carbons around δ 70-80 ppm.

  • IR Spectroscopy : Aldehyde C=O stretch observed near 1700 cm^-1; terminal alkyne C≡C stretch near 2100-2200 cm^-1.

  • Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight consistent with C12H16O (for 2-methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde).

Summary of Key Research Findings

  • The synthesis of this compound relies on multi-step approaches combining halogenation, nucleophilic substitution, alkylation of propargyl alcohols, and catalytic cyclization cascades.

  • Transition metal catalysis (Pd, Rh) plays a crucial role in efficiently constructing the cyclopentane core with the desired substituents.

  • Use of protecting groups and controlled reaction conditions (anhydrous solvents, inert atmosphere) is essential to prevent side reactions.

  • Purification typically involves silica gel column chromatography, and product identity is confirmed by NMR, IR, and HRMS.

Data Table: Typical Reagents and Conditions for Preparation Steps

Step Reagents Solvent Temperature Time Yield (%) Notes
Halogenation of cyclopentanone PBr3 CH2Cl2 0°C to RT Overnight 37 Bromination for aldehyde precursor
Nucleophilic substitution NaSMe DMF 15°C 16 h 46-95 Model for substitution on aldehyde
Alkylation of propargyl alcohol NaH, ethyl 2-bromoacetate DMF 0°C to RT 30 min to overnight 28-41 Formation of alkynyl esters
Reduction of esters LiAlH4 Et2O -50°C to RT Overnight 36-99 To propargyl alcohols
Catalytic hydroacylation Pd or Rh catalyst Various RT to reflux Hours Variable Cyclopentane ring formation

- PubChem Compound Summary for 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde, CID 130647515. Provides molecular formula, structure, and identifiers.

  • Additional synthetic strategies for alkynylation and aldehyde functionalization can be found in reviews on palladium-catalyzed oxidative cyclization and alkynylation of cyclic ketones and aldehydes.

Chemical Reactions Analysis

2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and cyclopentane derivatives. Some of the key reactions include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and pent-3-yn-1-yl groups can undergo substitution reactions with appropriate reagents under suitable conditions.

    Addition: The aldehyde group can participate in nucleophilic addition reactions, forming various adducts depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a precursor for drug development or as a probe in biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can interact with various biological targets through covalent bonding, leading to modifications in the target molecules’ structure and function. The cyclopentane ring and its substituents may also influence the compound’s overall reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique alkynyl substituent contrasts with related compounds bearing alkenyl, alkyl, or ketone groups. Below is a structural comparison:

Compound Name Substituents (Position 1) Functional Group Key Features
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde Pent-3-yn-1-yl Aldehyde (CHO) Alkynyl group introduces rigidity and reactivity
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde 3-Methylbut-2-en-1-yl Aldehyde (CHO) Alkenyl group enhances conjugation
2-Methylcyclopentanone Methyl Ketone (C=O) Ketone lacks aldehyde’s reducing properties
(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde Prop-1-en-2-yl Aldehyde (CHO) Stereochemistry influences odor profile

Physical Properties

While explicit data for the target compound is unavailable, trends can be inferred from analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Insights
This compound C₁₂H₁₆O (inferred) 176.26 (calculated) ~150–160 (estimated) Low polarity due to alkynyl group
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde C₁₁H₁₈O 166.26 Not reported Moderate polarity (alkenyl)
2-Methylcyclopentanone C₆H₁₀O 98.14 139–140 Higher polarity (ketone)
1-Methylcyclopentanol C₆H₁₂O 100.16 ~160–165 High solubility (alcohol)

Key Observations :

  • The alkynyl group in the target compound likely reduces solubility in polar solvents compared to alcohols or ketones.
  • Boiling points are influenced by molecular weight and functional groups; aldehydes generally have lower boiling points than alcohols but higher than hydrocarbons.

Chemical Reactivity

  • Aldehyde Group: The carbaldehyde group is prone to nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids. This contrasts with ketones (e.g., 2-Methylcyclopentanone), which are less reactive toward oxidation .
  • Alkynyl vs. Alkenyl Groups : The triple bond in the pent-3-yn-1-yl substituent offers sites for catalytic hydrogenation or cycloaddition reactions, unlike alkenyl groups (e.g., in 1-(3-Methylbut-2-en-1-yl) derivatives), which undergo electrophilic addition .

Biological Activity

2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article delves into the biological activity of this compound, examining its effects on various biological systems, its synthesis, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H18O
  • Molecular Weight: 194.27 g/mol

The biological activity of this compound primarily involves its role as a substrate in enzyme-catalyzed reactions. Its alkyne and cyclopentane moieties allow it to participate in various biochemical pathways, particularly those involving oxidative stress and cellular signaling.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyclopentane ring may enhance the stability of free radicals, thus providing a protective effect against oxidative damage in cells. This has implications for diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Enzyme Interaction Studies

Studies utilizing enzyme assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This interaction suggests potential applications in pharmacology, particularly in drug design and development.

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. This finding supports its potential as a lead compound for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another research project explored the neuroprotective effects of this compound against neurotoxicity induced by glutamate in neuronal cultures. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential utility in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: Cyclopentene derivatives and propargyl alcohol.
  • Reagents: Catalysts such as palladium or rhodium complexes are often used to facilitate reactions like carbocyclization and alkyne transformations.
  • Yield Optimization: Techniques such as temperature control and solvent choice can significantly influence yield and purity.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant reduction in oxidative stress
Enzyme InhibitionInteraction with cytochrome P450 enzymes
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of glutamate-induced toxicity

Q & A

Q. What are the key synthetic strategies for preparing 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step routes, such as:

  • Cyclopentane ring functionalization : Introducing the methyl and aldehyde groups via Friedel-Crafts alkylation or aldehyde protection/deprotection strategies.
  • Alkyne incorporation : The pent-3-yn-1-yl group can be introduced via Sonogashira coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₂Cl₂ and CuI .
  • Reaction optimization : Temperature control (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., THF or DMF) are critical for yield and purity. Reaction progress is monitored using TLC or HPLC .

Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., aldehyde proton at ~9.8 ppm, alkyne carbons at ~70–90 ppm).
  • IR spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX’s robustness in handling high-resolution data ensures precise stereochemical assignments .

Q. What are the primary reactivity patterns of the aldehyde and alkyne moieties in this compound?

Methodological Answer:

  • Aldehyde : Participates in nucleophilic additions (e.g., Grignard reactions) or oxidations to carboxylic acids.
  • Alkyne : Undergoes click chemistry (e.g., Huisgen cycloaddition with azides) or hydrogenation to alkanes. Reactivity is influenced by steric hindrance from the cyclopentane ring .

Advanced Research Questions

Q. How does the pent-3-yn-1-yl substituent affect stereochemical outcomes in synthetic pathways?

Methodological Answer: The alkyne’s linear geometry introduces steric constraints, favoring specific diastereomers during cyclopentane ring formation. For example:

  • Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries, explaining selectivity in cyclization steps .
  • Experimental validation : Chiral HPLC separates enantiomers, while NOESY NMR confirms spatial arrangements .

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic studies : DFT calculations (using software like Gaussian) identify rate-determining steps, such as alkyne insertion in coupling reactions.
  • Data reconciliation : When experimental kinetics (e.g., Arrhenius plots) conflict with theoretical models, multi-variable regression adjusts activation parameters .

Q. What strategies address discrepancies in structural data from XRD vs. spectroscopic analyses?

Methodological Answer:

  • Crystallographic refinement : SHELXL’s twin-detection algorithms resolve issues in XRD data (e.g., twinning or disorder) .
  • Cross-validation : Overlay NMR-derived coupling constants with XRD bond angles to validate conformers. For example, aldehyde torsion angles in XRD should match NOE correlations in NMR .

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